2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2,3-dihydro-1H-inden-5-amine is a chemical compound with the molecular formula C9H9F2N. It is characterized by the presence of two fluorine atoms and an amine group attached to an indene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine typically involves the fluorination of an indene derivative followed by amination. One common method involves the reaction of 2,3-dihydro-1H-inden-5-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluoro-2,3-dihydro-1H-inden-5-one is then subjected to reductive amination using an amine source like ammonia or an amine derivative under reducing conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or hydrocarbons.
Substitution: The fluorine atoms and amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,2-Difluoro-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of non-fullerene acceptors (NFAs) in organic photovoltaic devices.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine involves its interaction with molecular targets through various pathways:
Electron-Withdrawing Properties: The fluorine atoms in the compound make it a strong electron-withdrawing molecule, which can influence its reactivity and interactions with other molecules.
Charge Transfer: In organic electronics, the compound facilitates intramolecular charge transfer, enhancing the performance of devices like organic solar cells.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2,3-dihydro-1H-inden-1-amine
- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene malononitrile
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile
Uniqueness
2,2-Difluoro-2,3-dihydro-1H-inden-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of fluorine atoms enhances its electron-withdrawing capability, making it particularly useful in applications requiring strong electron acceptors .
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
2,2-difluoro-1,3-dihydroinden-5-amine |
InChI |
InChI=1S/C9H9F2N/c10-9(11)4-6-1-2-8(12)3-7(6)5-9/h1-3H,4-5,12H2 |
InChI Key |
PJJADJURZCRWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC1(F)F)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.